Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
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Overview
Description
Preparation Methods
The synthesis of disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves several steps. The primary synthetic route includes the reaction of hexylcyclohexene with octanoic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate can be compared with similar compounds such as:
This compound: This compound has a similar structure but may differ in the position of functional groups or the length of the alkyl chain.
This compound: Another similar compound with slight variations in the cyclohexene ring or carboxylato groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60532-96-9 |
---|---|
Molecular Formula |
C21H34Na2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H36O4.2Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
UAQIGVSGAWVUTO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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